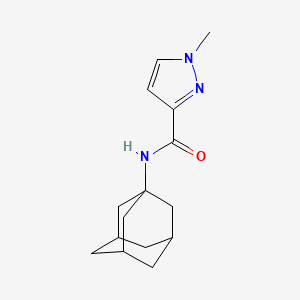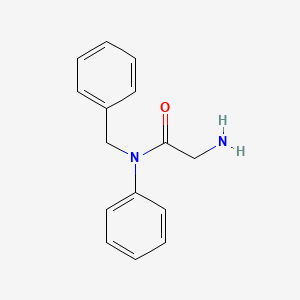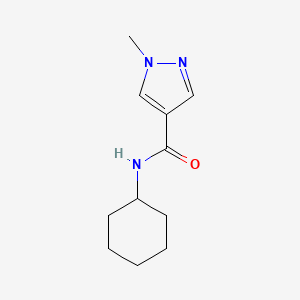
N-cyclopentyl-1-methylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-methylpyrazole-4-carboxamide (CPPC) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPC is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Applications De Recherche Scientifique
N-cyclopentyl-1-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-cyclopentyl-1-methylpyrazole-4-carboxamide has been used in animal models to study the role of COX-2 in various diseases, including cancer, arthritis, and Alzheimer's disease. It has also been studied as a potential treatment for chronic pain and inflammation.
Mécanisme D'action
N-cyclopentyl-1-methylpyrazole-4-carboxamide selectively inhibits COX-2, which is an enzyme that is involved in the inflammatory response. COX-2 is upregulated in response to inflammation, and it catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-cyclopentyl-1-methylpyrazole-4-carboxamide reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-1-methylpyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in inflammation. It has also been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. In addition, N-cyclopentyl-1-methylpyrazole-4-carboxamide has been shown to have anti-tumor properties, and it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-1-methylpyrazole-4-carboxamide in lab experiments is that it is a selective inhibitor of COX-2, which allows researchers to study the role of COX-2 in various diseases. However, one limitation of using N-cyclopentyl-1-methylpyrazole-4-carboxamide is that it has a short half-life, which can make it difficult to study its effects over a longer period of time.
Orientations Futures
There are a number of future directions for research involving N-cyclopentyl-1-methylpyrazole-4-carboxamide. One direction is to study its potential therapeutic applications in more detail, particularly in the treatment of chronic pain and inflammation. Another direction is to develop new derivatives of N-cyclopentyl-1-methylpyrazole-4-carboxamide that have improved pharmacokinetic properties, such as a longer half-life. Finally, there is a need for more research to better understand the mechanism of action of N-cyclopentyl-1-methylpyrazole-4-carboxamide and its effects on various biochemical pathways.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-1-methylpyrazole-4-carboxamide involves the reaction of cyclopentanone with methyl hydrazine to form cyclopentyl methyl hydrazine. This intermediate is then reacted with ethyl oxalyl chloride to form a pyrazole ring, and the resulting compound is then treated with ammonia to form N-cyclopentyl-1-methylpyrazole-4-carboxamide.
Propriétés
IUPAC Name |
N-cyclopentyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13-7-8(6-11-13)10(14)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLPMHHECGVPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-methylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)


![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)

![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)


